REACTION_CXSMILES
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[C:1]1(=[O:6])O[CH2:4][CH2:3][CH2:2]1.[CH2:7]([NH2:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[CH2:7]([N:14]1[CH2:4][CH2:3][CH2:2][C:1]1=[O:6])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1
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Name
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|
Quantity
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6.97 g
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Type
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reactant
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Smiles
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C1(CCCO1)=O
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Name
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|
Quantity
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6.97 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated at 190° for 24 hours
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Duration
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24 h
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Type
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DISTILLATION
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Details
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Excess benzyl amine and water was distilled off
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Type
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DISTILLATION
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Details
|
the residue was distilled
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Type
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CUSTOM
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Details
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to obtain 7.4 g (70%)
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Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(CCC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |